molecular formula C15H17NO B2449374 N-methyl-2-(4-phenylphenoxy)ethanamine CAS No. 1049745-36-9

N-methyl-2-(4-phenylphenoxy)ethanamine

Cat. No.: B2449374
CAS No.: 1049745-36-9
M. Wt: 227.307
InChI Key: RWCLIYIRSQQWLX-UHFFFAOYSA-N
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Description

N-methyl-2-(4-phenylphenoxy)ethanamine is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.307.

Properties

IUPAC Name

N-methyl-2-(4-phenylphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16-11-12-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCLIYIRSQQWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-phenylphenoxy)ethanamine typically involves the reaction of 4-phenylphenol with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon in the N-methyl-2-chloroethanamine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents like dimethylformamide (DMF) to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-phenylphenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted phenoxy derivatives.

Scientific Research Applications

N-methyl-2-(4-phenylphenoxy)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-phenylphenoxy)ethanamine involves its interaction with specific molecular targets within the cell. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(4-methylphenoxy)ethanamine: This compound has a similar structure but with a methyl group on the phenyl ring.

    N,N-diethyl-2-(4-phenylphenoxy)ethanamine: This compound has diethyl groups instead of a methyl group on the nitrogen atom.

Uniqueness

N-methyl-2-(4-phenylphenoxy)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N-methyl-2-(4-phenylphenoxy)ethanamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of receptor interaction and neurological applications. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-phenylphenol and N-methyl-2-chloroethanamine. The reaction is usually conducted under basic conditions, often utilizing sodium hydroxide as a catalyst and solvents like dimethylformamide (DMF) to enhance yield and purity.

This compound is believed to interact with specific receptors or enzymes within biological systems. Its mechanism of action includes:

  • Receptor Binding : The compound can bind to various cellular receptors, modulating their activity and leading to diverse biological effects.
  • Enzyme Interaction : It may also affect enzyme activities, influencing metabolic pathways critical for cellular function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This modulation may have implications for treating neurological disorders.
  • Potential Therapeutic Applications : Investigations into its therapeutic potential suggest that it could be beneficial in managing conditions such as depression and anxiety due to its receptor interaction profile.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-methyl-2-(4-methylphenoxy)ethanamineMethyl group on the phenyl ringSimilar receptor modulation
N,N-diethyl-2-(4-phenylphenoxy)ethanamineDiethyl groups on nitrogenDifferent pharmacokinetics

This comparison highlights the distinct chemical properties that may influence the biological activity of this compound compared to its analogs.

Research Findings

Recent studies have focused on elucidating the biological activity of this compound through various experimental approaches:

  • In Vitro Studies : Cell culture assays have demonstrated that the compound can modulate cell signaling pathways associated with neuronal health.
  • In Vivo Models : Animal studies are underway to assess its pharmacokinetics and potential therapeutic effects in models of neurological disorders.

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